4-(cyclopropylamino)-2-(4-ethylsulfonylanilino)pyrimidine-5-carboxamide
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Overview
Description
4-(cyclopropylamino)-2-(4-ethylsulfonylanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylamino)-2-(4-ethylsulfonylanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include cyclopropylamine, 4-ethylsulfonylaniline, and pyrimidine derivatives. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the cyclopropylamino group.
Coupling reactions: to attach the 4-ethylsulfonylanilino group.
Amidation: reactions to form the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or sulfonyl groups.
Reduction: Reduction reactions might target the nitro or carbonyl groups if present in derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or the pyrimidine core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
Medicinal applications might include its use as an inhibitor of specific enzymes involved in disease pathways, such as kinases or proteases.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(cyclopropylamino)-2-(4-ethylsulfonylanilino)pyrimidine-5-carboxamide would depend on its specific molecular targets. It might inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(cyclopropylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide
- 4-(cyclopropylamino)-2-(4-chlorosulfonylanilino)pyrimidine-5-carboxamide
Uniqueness
Compared to similar compounds, 4-(cyclopropylamino)-2-(4-ethylsulfonylanilino)pyrimidine-5-carboxamide might exhibit unique properties such as higher potency, selectivity, or stability. These differences could be attributed to the specific substituents on the aromatic rings or the pyrimidine core.
Properties
Molecular Formula |
C16H19N5O3S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-(cyclopropylamino)-2-(4-ethylsulfonylanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H19N5O3S/c1-2-25(23,24)12-7-5-11(6-8-12)20-16-18-9-13(14(17)22)15(21-16)19-10-3-4-10/h5-10H,2-4H2,1H3,(H2,17,22)(H2,18,19,20,21) |
InChI Key |
WVOHPIDDYYHFEL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(=O)N |
Origin of Product |
United States |
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